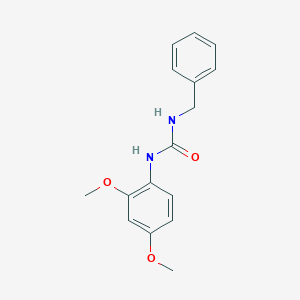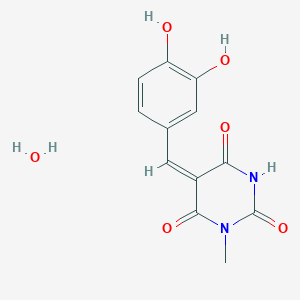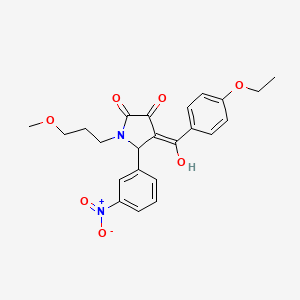
N-benzyl-N'-(2,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N'-(2,4-dimethoxyphenyl)urea, commonly known as BDMU, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BDMU is a white crystalline powder that is soluble in organic solvents and insoluble in water. It is a urea derivative that has been synthesized through various methods, and its structure has been confirmed through spectroscopic techniques.
科学研究应用
BDMU has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antitumor, antimicrobial, antifungal, antiviral, and anti-inflammatory activities. BDMU has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential inhibitor of various enzymes.
作用机制
The mechanism of action of BDMU is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. BDMU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. BDMU has been shown to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDMU has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. BDMU has also been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
BDMU possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, BDMU also possesses several limitations for lab experiments. It is insoluble in water, which limits its use in aqueous solutions. It is also a toxic compound that requires careful handling and disposal.
未来方向
There are several future directions for the study of BDMU. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another potential direction is the investigation of its potential use as an inhibitor of various enzymes. Additionally, the investigation of its potential use in the treatment of various diseases, such as cancer and inflammatory disorders, is an important area of future research. Overall, BDMU is a promising compound that has the potential to be used in various fields of science.
合成方法
BDMU can be synthesized through various methods, including the reaction of benzylamine with 2,4-dimethoxyphenyl isocyanate, the reaction of benzyl isocyanate with 2,4-dimethoxyaniline, and the reaction of benzyl isocyanate with 2,4-dimethoxyphenylurea. The most commonly used method is the reaction of benzylamine with 2,4-dimethoxyphenyl isocyanate, which yields BDMU as a white crystalline powder.
属性
IUPAC Name |
1-benzyl-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-8-9-14(15(10-13)21-2)18-16(19)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJGOSEFUAFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5376954.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376973.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5376974.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5376979.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5376985.png)
![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)
![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)